2-glyceryl-Prostaglandin H2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

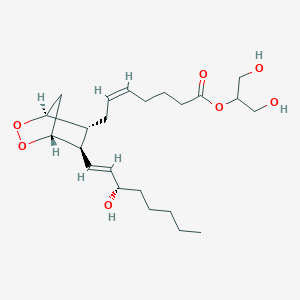

Prostaglandin H2 2-glyceryl ester is a 2-monoglyceride obtained by formal condensation of the carboxy group of prostaglandin H2 with the 2-hydroxy group of glycerol. It has a role as a human metabolite. It is a 2-monoglyceride, an olefinic compound, an organic peroxide, a prostaglandins H, a secondary alcohol and a bridged compound. It derives from a prostaglandin H2.

Aplicaciones Científicas De Investigación

Inflammation and Immune Response

Research has demonstrated that 2-Glyceryl-Prostaglandin H2 acts as an endogenous agonist involved in inflammatory processes. It mobilizes intracellular calcium and activates signaling pathways through the P2Y6 receptor, which is expressed in various immune cells such as macrophages. This receptor activation leads to downstream effects including:

- Calcium Mobilization : Stimulation of the P2Y6 receptor results in significant increases in intracellular calcium levels, influencing various cellular functions such as cytokine release and cell migration .

- Cytokine Production : The compound has been shown to enhance the production of pro-inflammatory cytokines, thus contributing to the inflammatory response during infections or tissue injury .

Potential Therapeutic Uses

The unique signaling properties of this compound suggest potential therapeutic applications:

- Anti-inflammatory Agents : Given its role in modulating inflammation, there is potential for developing drugs that target the P2Y6 receptor to treat inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

- Cancer Therapy : Some studies indicate that manipulating the signaling pathways activated by this compound could have implications for cancer treatment, particularly in modulating tumor microenvironments .

Cosmetic Formulations

The applications of this compound extend into cosmetic science due to its bioactive properties:

- Skin Care Products : Its anti-inflammatory properties make it an attractive ingredient for formulations aimed at reducing skin irritation and promoting healing. Research has indicated that incorporating this compound into topical formulations can enhance skin hydration and improve barrier function .

- Wound Healing : Preliminary studies suggest that products containing this compound may accelerate wound healing processes by promoting cellular migration and proliferation at injury sites .

Case Study 1: Inflammatory Response Modulation

A study explored the effects of this compound on RAW264.7 macrophage cells. The results indicated that treatment with this compound significantly increased intracellular calcium levels and enhanced the expression of COX-2, demonstrating its role in amplifying inflammatory responses .

Case Study 2: Cosmetic Application Efficacy

In a clinical trial assessing a new skincare formulation containing this compound, participants reported reduced redness and improved skin texture after four weeks of use. The formulation was well-tolerated with no significant adverse effects noted, highlighting its potential for safe use in cosmetic applications .

Summary Table of Applications

| Application Area | Mechanism/Effect | Potential Benefits |

|---|---|---|

| Inflammation | Activates P2Y6 receptor; mobilizes calcium | Reduces inflammation; enhances healing |

| Therapeutics | Modulates immune response; potential anti-cancer effects | Treats inflammatory diseases; cancer therapy |

| Cosmetic Formulations | Improves skin hydration; reduces irritation | Enhances skin health; promotes healing |

Análisis De Reacciones Químicas

Transformation into Prostaglandin Derivatives

2-Glyceryl-PGH₂ serves as a substrate for tissue-specific synthases to generate bioactive prostaglandin glyceryl esters (PG-Gs):

Mechanistic Insight : These transformations involve stereospecific rearrangements of the endoperoxide bridge in 2-glyceryl-PGH₂ .

Hydrolysis and Degradation

2-Glyceryl-PGH₂ undergoes rapid hydrolysis, primarily mediated by lysophospholipase A2 (LYPLA2):

Functional Impact :

-

Hydrolysis terminates PG-G signaling and releases free prostaglandins .

-

LYPLA2 inhibition increases cellular PG-G levels, suggesting therapeutic potential .

Receptor-Mediated Signaling

2-Glyceryl-PGH₂ derivatives act as agonists for specific G protein-coupled receptors (GPCRs):

| PG-G Derivative | Receptor Target | Signaling Pathway | EC₅₀ Value |

|---|---|---|---|

| 2-Glyceryl-PGE₂ | P2Y₆ | Gq/11, Gi/o | 1 pM (PGE₂-G) |

| 2-Glyceryl-PGF₂α | Undetermined | Ca²⁺ mobilization | Not characterized |

Notable Findings :

-

P2Y₆ activation by 2-glyceryl-PGE₂ occurs at picomolar concentrations, 50,000-fold lower than UDP (its canonical ligand) .

-

Antagonist MRS2578 blocks both UDP and 2-glyceryl-PGE₂ effects, indicating overlapping binding sites .

Stability and Reactivity

-

Thermal Instability : 2-Glyceryl-PGH₂ decomposes rapidly at room temperature (t1/2=90–100 seconds) .

-

Peroxide Sensitivity : Its synthesis is modulated by cellular redox status, with higher peroxide levels favoring 2-AG oxygenation over AA .

Comparative Reaction Kinetics

Data from COX-2-mediated reactions :

| Substrate | kcat (min⁻¹) | Km (μM) | kcat/Km (μM⁻¹·min⁻¹) |

|---|---|---|---|

| 2-AG | 14.2 ± 1.1 | 8.9 ± 1.2 | 1.6 |

| AA | 18.3 ± 2.4 | 12.1 ± 1.8 | 1.5 |

Synthetic and Analytical Challenges

Propiedades

Fórmula molecular |

C23H38O7 |

|---|---|

Peso molecular |

426.5 g/mol |

Nombre IUPAC |

1,3-dihydroxypropan-2-yl (Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoate |

InChI |

InChI=1S/C23H38O7/c1-2-3-6-9-17(26)12-13-20-19(21-14-22(20)30-29-21)10-7-4-5-8-11-23(27)28-18(15-24)16-25/h4,7,12-13,17-22,24-26H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,19+,20+,21-,22+/m0/s1 |

Clave InChI |

XWDRGTGPJCBPGC-PKBBWAGBSA-N |

SMILES isomérico |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(CO)CO)OO2)O |

SMILES canónico |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)OC(CO)CO)OO2)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.